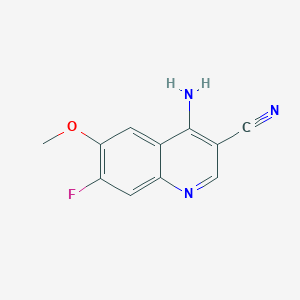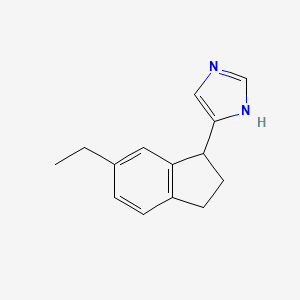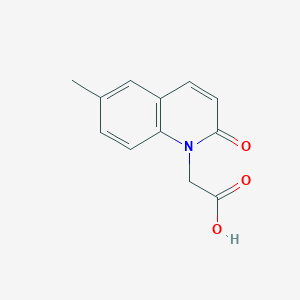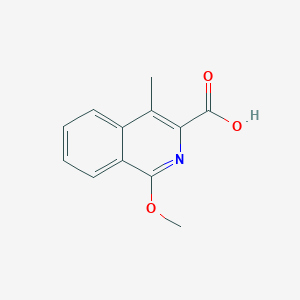
1-Methoxy-4-methylisoquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-4-methylisoquinoline-3-carboxylic acid is a chemical compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 g/mol . This compound is part of the isoquinoline family, which is known for its diverse range of biological activities and applications in various fields, including medicinal chemistry and organic synthesis .
Métodos De Preparación
The synthesis of 1-Methoxy-4-methylisoquinoline-3-carboxylic acid typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde with an aminoacetaldehyde diethyl acetal.
Methylation and Methoxylation: The methylation of the isoquinoline core can be achieved using methyl iodide in the presence of a base such as potassium carbonate. Methoxylation can be performed using methanol and a suitable catalyst.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and more efficient catalysts .
Análisis De Reacciones Químicas
1-Methoxy-4-methylisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced isoquinoline derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinoline derivatives, while reduction results in dihydroisoquinoline compounds .
Aplicaciones Científicas De Investigación
1-Methoxy-4-methylisoquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of 1-Methoxy-4-methylisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
1-Methoxy-4-methylisoquinoline-3-carboxylic acid can be compared with other isoquinoline derivatives, such as:
1-Methylisoquinoline-3-carboxylic acid: Lacks the methoxy group, which may result in different chemical reactivity and biological activity.
1-Methoxyisoquinoline-3-carboxylic acid: Lacks the methyl group, which can also influence its properties and applications.
4-Methylisoquinoline-3-carboxylic acid: Lacks the methoxy group, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Propiedades
Número CAS |
89929-12-4 |
|---|---|
Fórmula molecular |
C12H11NO3 |
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
1-methoxy-4-methylisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C12H11NO3/c1-7-8-5-3-4-6-9(8)11(16-2)13-10(7)12(14)15/h3-6H,1-2H3,(H,14,15) |
Clave InChI |
IQAZFOPTUKGKED-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(C2=CC=CC=C12)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Benzyl-6-azaspiro[2.5]octan-4-one](/img/structure/B11888641.png)

![(6aS)-2-fluoro-5,6a,7,8,9,10-hexahydropyrido[1,2-a]quinoxalin-6-one](/img/structure/B11888659.png)

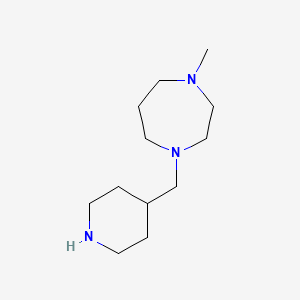

![6-Phenyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11888684.png)
![8-Methyl-2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid](/img/structure/B11888687.png)
